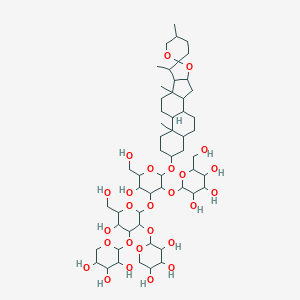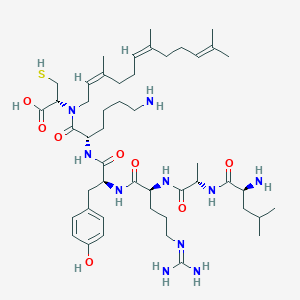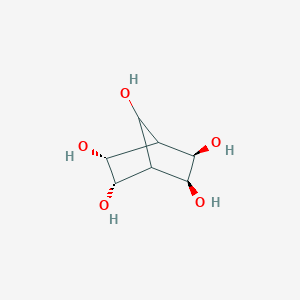![molecular formula C20H21IN2O4 B236957 Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as IBAB, is a chemical compound that has been widely used in scientific research due to its various biological activities. IBAB is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the SH2 domain of the upstream signaling protein JAK2. This interaction is critical for the activation of STAT3, which plays a key role in the regulation of cell proliferation, differentiation, and survival.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate involves the inhibition of the protein-protein interaction between STAT3 and JAK2. This interaction is critical for the activation of STAT3, which is a transcription factor that regulates the expression of various genes involved in cell proliferation, differentiation, and survival. By inhibiting this interaction, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate prevents the activation of STAT3 and its downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate inhibits the activation of STAT3 and its downstream signaling pathways, leading to the induction of apoptosis and the inhibition of cell proliferation and survival. In addition, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In non-cancer cells, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the production of inflammatory cytokines and chemokines, and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for lab experiments. Firstly, it is a small molecule inhibitor that can be easily synthesized and purified. Secondly, it has been extensively studied in various types of cancer cells, and its mechanism of action is well characterized. Thirdly, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy, which may have clinical implications. However, there are also some limitations for lab experiments with Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate. Firstly, its synthesis method has a relatively low yield, which may limit its availability for large-scale experiments. Secondly, its specificity for STAT3 may be limited, as it may also inhibit other proteins that interact with JAK2. Finally, its in vivo efficacy and toxicity need to be further evaluated.
Orientations Futures
There are several future directions for the study of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate. Firstly, its specificity for STAT3 needs to be further evaluated, and its potential off-target effects need to be identified. Secondly, its in vivo efficacy and toxicity need to be further evaluated in animal models. Thirdly, its potential clinical applications need to be explored, including its use as a sensitizer for chemotherapy and radiotherapy, and its potential as a therapeutic agent for cancer and other diseases. Finally, its structure-activity relationship needs to be further investigated, in order to design more potent and specific inhibitors of the STAT3-JAK2 interaction.
Méthodes De Synthèse
The synthesis of Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate involves a series of chemical reactions. Firstly, 4-iodobenzoic acid is reacted with thionyl chloride to form 4-iodobenzoyl chloride. Then, 4-iodobenzoyl chloride is reacted with 4-morpholineethanol to form 4-(4-morpholinyl)benzoic acid. Finally, ethyl chloroformate and 4-(4-morpholinyl)benzoic acid are reacted to form Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied in the field of cancer research. STAT3 is frequently activated in various types of cancer, and its inhibition has been shown to induce apoptosis and reduce tumor growth. Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, pancreatic cancer, and leukemia. Moreover, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition to cancer research, Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate has also been studied in the fields of inflammation, autoimmune diseases, and viral infections.
Propriétés
Nom du produit |
Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate |
|---|---|
Formule moléculaire |
C20H21IN2O4 |
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
ethyl 3-[(4-iodobenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21IN2O4/c1-2-27-20(25)15-5-8-18(23-9-11-26-12-10-23)17(13-15)22-19(24)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,24) |
Clé InChI |
RBHJPHFTSHJNJU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)I |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)

![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)

![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)